Cyclopentanecarboxylic acid, 1-(m-methoxyphenyl)-, 2-(diethylamino)ethyl ester
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Overview
Description
Cyclopentanecarboxylic acid, 1-(m-methoxyphenyl)-, 2-(diethylamino)ethyl ester is a chemical compound with the molecular formula C18H27NO3. It is known for its unique structure, which includes a cyclopentane ring, a methoxyphenyl group, and a diethylaminoethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 1-(m-methoxyphenyl)-, 2-(diethylamino)ethyl ester typically involves the esterification of cyclopentanecarboxylic acid with 1-(m-methoxyphenyl)-2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an anhydrous solvent like dichloromethane for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 1-(m-methoxyphenyl)-, 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-(m-methoxyphenyl)-, 2-(diethylamino)ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 1-(m-methoxyphenyl)-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The diethylaminoethyl ester moiety can interact with enzymes and receptors, potentially modulating their activity. The methoxyphenyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(diethylamino)ethyl ester
- Cyclopentanecarboxylic acid, 1-(m-ethoxyphenyl)-, 2-(diethylamino)ethyl ester
- Cyclopentanecarboxylic acid, 1-(m-methoxyphenyl)-, 2-(dimethylamino)ethyl ester
Uniqueness
Cyclopentanecarboxylic acid, 1-(m-methoxyphenyl)-, 2-(diethylamino)ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group and the diethylaminoethyl ester moiety makes it particularly interesting for research in various fields .
Properties
CAS No. |
69352-92-7 |
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Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 1-(3-methoxyphenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C19H29NO3/c1-4-20(5-2)13-14-23-18(21)19(11-6-7-12-19)16-9-8-10-17(15-16)22-3/h8-10,15H,4-7,11-14H2,1-3H3 |
InChI Key |
VNWWXRWDWOUZHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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